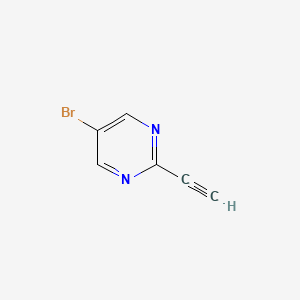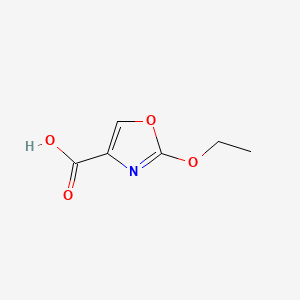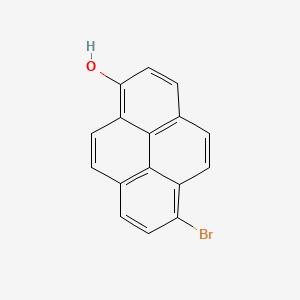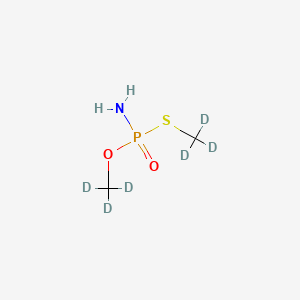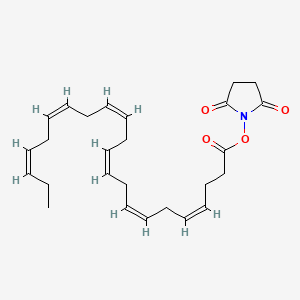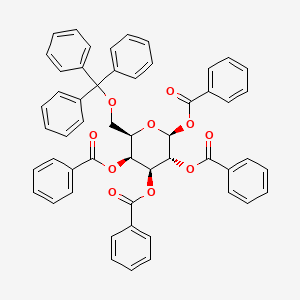
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative that plays a significant role in the field of biomedicine. This compound is known for its versatility and is extensively used in the synthesis of carbohydrate-based drugs and pharmaceutical intermediates. Its unique structure makes it a valuable component in the development of therapeutic agents targeting various ailments, including cancer, diabetes, and inflammation.
Preparation Methods
The synthesis of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves multiple steps. One common method includes the protection of the hydroxyl groups of galactopyranose with benzoyl and trityl groups. The reaction typically involves the use of reagents such as benzoyl chloride and trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective protection of the hydroxyl groups . Industrial production methods may involve scaling up these reactions under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and yield .
Chemical Reactions Analysis
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce carbonyl functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The benzoyl and trityl protecting groups can be selectively removed or substituted under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: It serves as a precursor in the synthesis of therapeutic agents for treating diseases like cancer and diabetes.
Industry: The compound is employed in the production of pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves its role as a protective group in carbohydrate chemistry. The benzoyl and trityl groups protect the hydroxyl functionalities of the galactopyranose, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial for the synthesis of complex carbohydrate structures and the development of glycosylated drugs.
Comparison with Similar Compounds
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose can be compared with similar compounds such as:
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another protected galactopyranose derivative, but with acetyl groups instead of benzoyl and trityl groups.
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside: A thioglycoside derivative with benzyl protecting groups.
These compounds share similar protective functionalities but differ in their specific protecting groups and the sugars they are derived from, highlighting the unique properties and applications of this compound .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45+,46+,47-,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXEUSWGYYNPD-OACIUDSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
